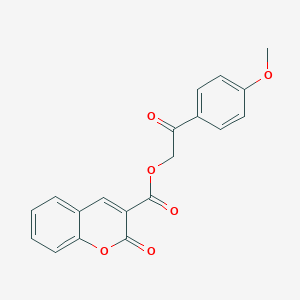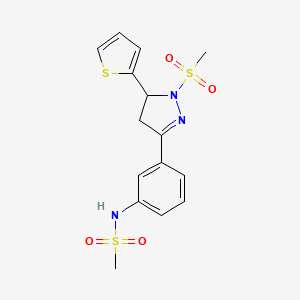![molecular formula C21H21NO5 B2524984 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid CAS No. 2138514-35-7](/img/structure/B2524984.png)
1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid" is a structurally complex molecule that incorporates a fluorenylmethoxycarbonyl (Fmoc) protective group, commonly used in peptide synthesis to protect amino groups. This molecule is characterized by the presence of a cyclobutane ring, a hydroxycarboxylic acid functionality, and the Fmoc group which is derived from fluorene.
Synthesis Analysis
The synthesis of related compounds with Fmoc protective groups has been reported in the literature. For instance, the synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid was achieved from 3-bromopyruvic acid and N-Fmoc-thiourea, which was obtained from potassium thiocyanate, indicating a potential route for the synthesis of similar Fmoc-amino acid derivatives . Additionally, the synthesis of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates from Fmoc-amino acids suggests a methodology that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of fluorene derivatives is often characterized by planar conformations and internal hydrogen bonding, as seen in 9-oxo-9H-fluorene-1-carboxylic acid . The geometry structure parameters of 9-hydroxy-fluorene-9-carboxylic acid, determined by optimization with the MNDO method, showed consistency with X-ray diffraction results, indicating that the positions of the substituents are unsymmetrical to the molecular plane . This information could be relevant when considering the molecular structure of "1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid".
Chemical Reactions Analysis
The Fmoc group is known for its utility in the synthesis of peptides, where it is used to protect the amino group during the coupling of amino acids. The synthesis of dipeptidyl urea esters using Fmoc-protected amino acids has been demonstrated, showcasing the reactivity of such compounds in forming peptide bonds . This suggests that the compound may also participate in similar chemical reactions, particularly in the context of peptide synthesis.
Physical and Chemical Properties Analysis
The physical properties of Fmoc-amino acid derivatives, such as solubility and crystallinity, are important for their practical use in synthesis. The carbamates derived from Fmoc-amino acids have been obtained as crystalline solids and characterized by various spectroscopic methods . The pKa values of related cyclobutane carboxylic acids have been reported, with the carboxylic acid functions having the same pKa for both stereoisomers, while the amino groups show slightly different values . These properties are crucial for understanding the behavior of the compound under different conditions and could be extrapolated to "1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid".
Scientific Research Applications
Protection of Hydroxy-groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for the protection of hydroxy-groups in the synthesis of complex molecules. Gioeli and Chattopadhyaya (1982) demonstrated that the Fmoc group could be removed conveniently by the action of triethylamine, allowing for its use alongside other base-labile protecting groups without interference Gioeli & Chattopadhyaya, 1982.
Synthesis of Amino Acid Derivatives
Le and Goodnow (2004) reported the high-yield preparation of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid, showcasing the versatility of Fmoc in synthesizing amino acid derivatives Le & Goodnow, 2004.
Solid-Phase Peptide Synthesis (SPPS)
Mellor and Chan (1997) illustrated the use of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines in solid-phase peptide synthesis for creating diverse N-substituted hydroxamic acids. This highlights the Fmoc group's critical role in facilitating the synthesis of structurally diverse peptide sequences Mellor & Chan, 1997.
Tumor Imaging
Shoup and Goodman (1999) detailed the synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, for positron emission tomography (PET), underlining the application of Fmoc-protected compounds in the development of diagnostic imaging agents Shoup & Goodman, 1999.
properties
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-13-9-21(10-13,19(24)25)12-22-20(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,23H,9-12H2,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYLQQALXZICBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2524901.png)
![N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitro-2-pyridinamine](/img/structure/B2524902.png)
![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2524904.png)
![3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2524905.png)

![2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2524909.png)
![2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide](/img/structure/B2524911.png)


![(2-bromo-5-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2524917.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2524918.png)
![(1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2524919.png)
![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2524921.png)
![N-isopropyl-2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2524924.png)